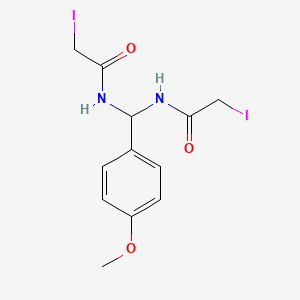
2-methylpropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER typically involves the chlorination of a precursor compound followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification process may involve the use of alcohols like isobutanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures are essential to maintain the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of ester groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER is used as a reagent in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology
In biological research, this compound may be used to study the effects of chlorinated organic compounds on biological systems, including their potential toxicity and metabolic pathways.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industrial applications, (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER may be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-HEXANOIC ACID DECYL ESTER: This compound shares a similar core structure but differs in the ester group, which affects its reactivity and applications.
(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-PROPIONIC ACID ETHYL ESTER: Another related compound with variations in the ester group, leading to different chemical properties and uses.
Uniqueness
The uniqueness of (4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-2H-ISOINDOL-2-YL)-ACETIC ACID ISOBUTYL ESTER lies in its specific ester group, which influences its solubility, reactivity, and potential applications. This makes it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C14H11Cl4NO4 |
|---|---|
Peso molecular |
399.0 g/mol |
Nombre IUPAC |
2-methylpropyl 2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C14H11Cl4NO4/c1-5(2)4-23-6(20)3-19-13(21)7-8(14(19)22)10(16)12(18)11(17)9(7)15/h5H,3-4H2,1-2H3 |
Clave InChI |
ULILDSPKMZEBAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987579.png)
![Ethyl {[4-({[(ethoxycarbonyl)amino]carbothioyl}amino)-1-piperazinyl]amino}carbothioylcarbamate](/img/structure/B11987596.png)

![9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11987607.png)

![Ethyl 7-(4-chlorobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11987613.png)
![Ethyl 2-[2-[4-(benzyloxy)phenyl]-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11987620.png)
![N-[(Z)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide](/img/structure/B11987627.png)
![2,4-Dichloro-6-(2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-5-yl)phenol](/img/structure/B11987633.png)
![[1,1'-Biphenyl]-4-YL[2-(4-bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]methanone](/img/structure/B11987646.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11987656.png)


